N-(cyclopropylmethyl)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

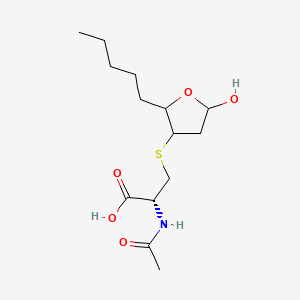

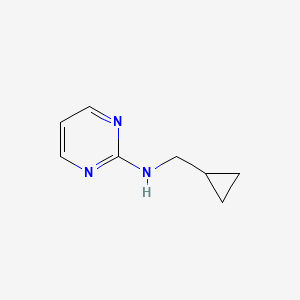

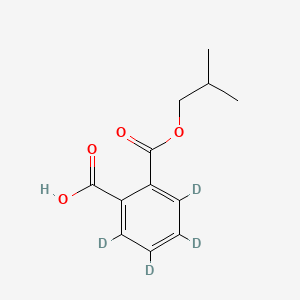

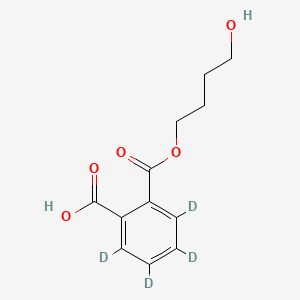

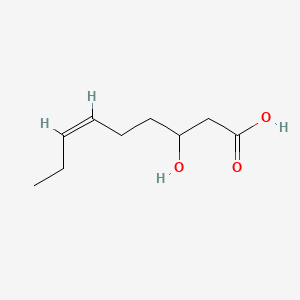

“N-(cyclopropylmethyl)pyrimidin-2-amine” is a chemical compound with the CAS Number: 151390-01-1 . It has a molecular weight of 149.2 and its IUPAC name is N-(cyclopropylmethyl)-2-pyrimidinamine .

Synthesis Analysis

While specific synthesis methods for “N-(cyclopropylmethyl)pyrimidin-2-amine” were not found, pyrimidines in general can be synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process includes steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The InChI code for “N-(cyclopropylmethyl)pyrimidin-2-amine” is 1S/C8H11N3/c1-4-9-8(10-5-1)11-6-7-2-3-7/h1,4-5,7H,2-3,6H2,(H,9,10,11) . This indicates that the compound contains a pyrimidine ring with a cyclopropylmethyl group attached to it.Physical And Chemical Properties Analysis

“N-(cyclopropylmethyl)pyrimidin-2-amine” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Synthesis of Novel Compounds

Facile Synthesis of Arylpyrrolidinyl Pyrimidines Gazizov et al. (2015) reported the acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)pyrimidin-2-amine with phenols, leading to the formation of 2-(2-arylpyrrolidin-1-yl)pyrimidine derivatives. This method provides a simple one-step procedure to obtain target compounds with moderate to good yields, demonstrating a new application in the synthesis of pyrimidine derivatives (Gazizov et al., 2015).

Antitumor and Antibacterial Pharmacophore Sites in Pyrazole Derivatives Titi et al. (2020) synthesized N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine derivatives and investigated their structures and biological activities. Their research identified antitumor, antifungal, and antibacterial pharmacophore sites, expanding the understanding of pyrimidin-2-amine derivatives in therapeutic applications (Titi et al., 2020).

Biological Activity Evaluation

Cyclin-Dependent Kinases Inhibition for Anticancer Drug Candidates Tadesse et al. (2017) detailed the discovery of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as highly potent and selective inhibitors of CDK4 and CDK6. These inhibitors show promise as anticancer drug candidates, demonstrating significant inhibition of tumor growth in mouse xenografts without clinical toxicity (Tadesse et al., 2017).

Corrosion Inhibition of Mild Steel Ashassi-Sorkhabi et al. (2005) investigated the efficiency of pyrimidin-2-yl-amine derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. Their research demonstrates that these compounds offer good corrosion inhibition, contributing to materials science and engineering by providing insights into protective coatings for metals (Ashassi-Sorkhabi et al., 2005).

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

properties

IUPAC Name |

N-(cyclopropylmethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-4-9-8(10-5-1)11-6-7-2-3-7/h1,4-5,7H,2-3,6H2,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAPMYTVHIFXIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclopropylmethyl)pyrimidin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B585971.png)